5,10-Propanopyridazino[3,4-b]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62150-27-0 |
|---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1,3,4,8-tetrazatetracyclo[6.6.3.02,7.09,14]heptadeca-2(7),3,5,9,11,13-hexaene |
InChI |
InChI=1S/C13H12N4/c1-2-5-11-10(4-1)16-8-3-9-17(11)13-12(16)6-7-14-15-13/h1-2,4-7H,3,8-9H2 |
InChI Key |
WRCVCEQMLUVIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(N=NC=C3)N(C1)C4=CC=CC=C42 |
Origin of Product |
United States |
Nomenclature, Structural Features, and Theoretical Foundations
Systematic IUPAC Nomenclature for Bridged Fused Heterocyclic Compounds: Application to 5,10-Propanopyridazino[3,4-b]quinoxaline
The systematic naming of complex organic molecules is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For bridged fused heterocyclic compounds like this compound, the nomenclature is derived from a systematic process that first identifies the parent fused ring system and then describes the bridge. acdlabs.comiupac.org
The parent fused system is "Pyridazino[3,4-b]quinoxaline." This name itself is constructed by indicating the fusion of a pyridazine (B1198779) ring to a quinoxaline (B1680401) ring. The "[3,4-b]" descriptor specifies the mode of fusion: the 3 and 4 positions of the pyridazine ring are fused to the 'b' side (the 2,3-bond) of the quinoxaline moiety.
The bridge is a three-carbon chain, denoted by the prefix "propano-". The locants "5,10-" indicate that this bridge connects the nitrogen atom at position 5 and the carbon atom at position 10 of the parent pyridazino[3,4-b]quinoxaline (B15494367) system. Therefore, the complete and unambiguous IUPAC name is This compound .
The numbering of the parent fused system is crucial for correctly identifying the attachment points of the bridge. The numbering of the quinoxaline ring system is established first, and then the pyridazine ring is numbered.
| Nomenclature Component | Description |
| Parent Fused System | Pyridazino[3,4-b]quinoxaline |
| Bridge | Propano (-CH2-CH2-CH2-) |
| Bridge Locants | 5,10- |
Detailed Analysis of the Bridged Molecular Architecture
The introduction of a propano bridge across the pyridazino[3,4-b]quinoxaline core imposes significant structural constraints, leading to a unique and rigid three-dimensional architecture.
Connectivity and Ring Fusion in the Pyridazino[3,4-b]quinoxaline Core
The core of the molecule is a tetracyclic system formed by the fusion of four rings: a benzene (B151609) ring, a pyrazine (B50134) ring (which together form the quinoxaline unit), and a pyridazine ring. The pyridazino[3,4-b]quinoxaline system is a planar, aromatic structure in its unbridged form. The fusion of the pyridazine ring to the quinoxaline moiety creates a larger, electron-deficient aromatic system due to the presence of four nitrogen atoms.
Geometric Implications of the 5,10-Propano Bridge
The 5,10-propano bridge dramatically alters the geometry of the parent fused system. This three-carbon chain spans across the planar core, forcing it to adopt a non-planar, distorted conformation. The bridge introduces significant strain into the molecule, as the bond angles and lengths of the fused rings must deviate from their ideal values to accommodate the bridge.
Stereochemical Considerations and Isomerism within the Bridged System
The rigid, non-planar structure of this compound can give rise to stereoisomerism. Depending on the substitution pattern on the bridge or the core, the molecule could be chiral and exist as a pair of enantiomers.
Even in the absence of substituents, the conformation of the propano bridge can lead to different stereochemical outcomes. For instance, the bridge can adopt different twist or chair-like conformations, which could potentially lead to separable atropisomers if the rotational barrier between these conformations is sufficiently high. However, for a simple propano bridge, rapid conformational changes at room temperature would likely prevent the isolation of distinct isomers.
Conformational Analysis of Bridged Pyridazino[3,4-b]quinoxalines
The conformational landscape of this compound is primarily dictated by the flexibility of the propano bridge and the rigidity of the fused heterocyclic core.
Conformational Flexibility and Rigidity of the Bridged Moiety
The most stable conformation of the propano bridge will be one that minimizes steric interactions with the fused ring system and alleviates torsional strain along the C-C bonds of the bridge. The possible conformations of the propano bridge can be visualized as being analogous to the conformations of propane (B168953) itself, but with the significant constraint of being tethered at both ends. This constraint will likely favor a more "eclipsed" or "gauche" arrangement of the methylene (B1212753) groups relative to each other, as a fully "staggered" conformation might not be geometrically feasible.
| Structural Feature | Description |
| Core Ring System | Pyridazino[3,4-b]quinoxaline |
| Bridge | Propano (-CH2-CH2-CH2-) |
| Bridgehead Atoms | N-5 and C-10 |
| Overall Geometry | Non-planar, strained |
| Potential Isomerism | Enantiomers (if substituted), Conformational Isomers |
| Conformational Flexibility | Limited, primarily in the propano bridge |
Electronic Structure and Aromaticity of the Fused and Bridged Rings
The electronic structure of this compound would be of particular interest. The propane bridge would disrupt the continuous π-conjugation across the pyridazinoquinoxaline system. Computational methods could be used to calculate molecular orbitals and their energy levels, providing a picture of the electron distribution. The aromaticity of the individual rings (benzene, pyrazine, and pyridazine) would likely be diminished due to the non-planar geometry. Aromaticity indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA), could be calculated to quantify this effect.
Theoretical Descriptors of Reactivity and Stability
A variety of theoretical descriptors could be calculated to predict the reactivity and stability of this compound. These would include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other reagents.
Table 1: Hypothetical Theoretical Reactivity and Stability Descriptors
| Descriptor | Predicted Trend for this compound | Rationale |
| Strain Energy | High | The rigid propane bridge would induce significant angle and torsional strain in the polycyclic system. |
| Aromaticity (e.g., NICS values) | Reduced | The non-planar geometry caused by the bridge would disrupt π-electron delocalization in the aromatic rings. |
| HOMO-LUMO Gap | Potentially smaller | Increased strain and altered orbital overlap could lead to a smaller energy gap, suggesting higher reactivity. |
| Chemical Hardness (η) | Lower | A smaller HOMO-LUMO gap generally correlates with lower chemical hardness, indicating greater reactivity. |
| Global Electrophilicity Index (ω) | Higher | The presence of multiple nitrogen atoms and potential charge localization could lead to a higher electrophilicity. |
It is important to emphasize that the values and trends presented in the table are hypothetical and would require dedicated computational studies on this compound for validation. The absence of such studies in the current body of scientific literature underscores a gap in the understanding of this specific and structurally complex heterocyclic compound. Further research, both synthetic and computational, would be necessary to elucidate its fundamental chemical properties.
Advanced Synthetic Methodologies for 5,10 Propanopyridazino 3,4 B Quinoxaline
Synthetic Strategies Employing Quinoxaline (B1680401) Precursors
The construction of the pyridazino[3,4-b]quinoxaline (B15494367) core typically commences with a pre-functionalized quinoxaline derivative. A variety of synthetic strategies have been developed to append the pyridazine (B1198779) ring onto the quinoxaline moiety, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.
1,3-Dipolar cycloaddition reactions represent a powerful and convergent approach for the synthesis of five- and six-membered heterocyclic rings. wikipedia.org In the context of pyridazino[3,4-b]quinoxaline synthesis, this strategy involves the reaction of a quinoxaline-based 1,3-dipole with a suitable dipolarophile, or vice versa. One notable example involves the use of quinoxalinium N-ylides as the 1,3-dipole. These reactive intermediates can be generated in situ from the corresponding quinoxalinium salts by treatment with a base. The subsequent cycloaddition with an alkene or alkyne dipolarophile leads to the formation of the pyridazino ring in a single step. rsc.org For instance, the reaction of a quinoxalinium N-ylide with an activated alkene can furnish a tetrahydropyridazino[3,4-b]quinoxaline derivative, which can be subsequently oxidized to the aromatic pyridazino[3,4-b]quinoxaline. researchgate.net The regioselectivity and stereoselectivity of these cycloadditions are often governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov
A specific example is the 1,3-dipolar cycloaddition reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with acetylenedicarboxylates, which directly yields pyridazino[3,4-b]quinoxalines.
Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyridazino[3,4-b]quinoxaline Synthesis
| Dipole Precursor | Dipolarophile | Product | Yield (%) | Reference |
|---|
Ring transformation reactions provide an alternative pathway to the pyridazino[3,4-b]quinoxaline skeleton, often involving the rearrangement or reconstruction of a pre-existing heterocyclic ring fused to the quinoxaline core. One such approach is the oxidative ring transformation of 1,2-diazepino[3,4-b]quinoxalines. In this methodology, a seven-membered diazepine (B8756704) ring is contracted to a six-membered pyridazine ring through an oxidative process, often mediated by reagents like N-bromosuccinimide in an aqueous medium. This strategy allows for the conversion of a more readily accessible larger ring system into the desired pyridazino[3,4-b]quinoxaline. The specific substitution pattern on the starting diazepinoquinoxaline will dictate the final substitution on the resulting pyridazino[3,4-b]quinoxaline.
The condensation of a suitably functionalized quinoxaline precursor with a hydrazine (B178648) derivative is a classical and widely employed method for the construction of the pyridazine ring. researchgate.net4science.ge This approach typically involves a quinoxaline bearing two electrophilic centers, such as a 1,2-dicarbonyl moiety or its synthetic equivalent, which can react with the two nucleophilic nitrogen atoms of hydrazine or its derivatives to form the pyridazine ring. sapub.org
For example, the reaction of a 2,3-disubstituted quinoxaline with functional groups that can be converted into dicarbonyls, followed by condensation with hydrazine hydrate, can lead to the formation of the pyridazino[3,4-b]quinoxaline core. nih.gov A more direct approach involves the use of quinoxaline-2,3-dicarboxaldehyde or related derivatives, which upon reaction with hydrazine, readily undergo cyclocondensation to afford the pyridazino[3,4-b]quinoxaline. The reaction conditions for these condensations can vary, often requiring acidic or basic catalysis to facilitate the cyclization. researchgate.net The use of substituted hydrazines allows for the introduction of substituents on the nitrogen atoms of the newly formed pyridazine ring.
Table 2: Condensation Reactions for Pyridazino[3,4-b]quinoxaline Synthesis
| Quinoxaline Precursor | Hydrazine Derivative | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Aroylmethyl-2-(trifluoromethyl)quinoxalines | Hydrazine hydrate | Pyridazino[3,4-b]quinoxalines | Not Specified | By-product | researchgate.net |
Intramolecular cyclization is a highly effective strategy for the formation of the pyridazino[3,4-b]quinoxaline ring system, where a quinoxaline precursor bearing a suitably positioned side chain undergoes ring closure. mdpi.comnih.gov This approach offers excellent control over the regiochemistry of the cyclization. A common strategy involves the synthesis of a quinoxaline derivative with a side chain containing a hydrazone or a related functional group that can cyclize onto the quinoxaline ring. sapub.orgrsc.org
For instance, the synthesis of a pyridazino[3,4-b]quinoxaline can be achieved through the cyclization of an α-arylhydrazonoacylhydrazide attached to a quinoxaline core. This precursor can be prepared by coupling a quinoxaline carbohydrazide (B1668358) with an appropriate α-keto acid derivative. The subsequent acid- or base-catalyzed cyclization of the hydrazone moiety onto the quinoxaline ring results in the formation of the pyridazine ring. Electrochemical methods have also been developed for inducing intramolecular cyclization of N-aryl enamines to form quinoxaline derivatives, a strategy that could potentially be adapted for the synthesis of the pyridazino[3,4-b]quinoxaline system. rsc.org
Table 3: Intramolecular Cyclization for Pyridazino[3,4-b]quinoxaline Synthesis
| Quinoxaline Precursor | Cyclization Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| α-Arylhydrazonoacylhydrazide of quinoxaline | Not Specified | Pyridazino[3,4-b]quinoxaline | Not Reported |
Formation of the Propano Bridge: Mechanistic and Synthetic Challenges
The introduction of a three-carbon, or "propano," bridge between the N-5 and N-10 positions of the pyridazino[3,4-b]quinoxaline scaffold presents a significant synthetic challenge. This structural modification transforms the planar, aromatic core into a rigid, three-dimensional architecture. The successful construction of this bridge requires the formation of two new carbon-nitrogen bonds in a specific spatial arrangement. To date, the synthesis of 5,10-propanopyridazino[3,4-b]quinoxaline has not been explicitly reported in the literature, and thus, the discussion of its synthesis is based on established carbon-carbon and carbon-heteroatom bond-forming reactions that could be adapted for this purpose.
The formation of the propano bridge necessitates the construction of a three-carbon chain that links the N-5 and N-10 positions of the pyridazino[3,4-b]quinoxaline core. A plausible strategy would involve a two-step process: first, the functionalization of the nitrogen atoms, followed by an intramolecular cyclization.
A hypothetical synthetic route could commence with the pyridazino[3,4-b]quinoxaline core. The N-5 and N-10 positions could be functionalized with groups amenable to a subsequent ring-closing reaction. For example, a double N-alkylation of the pyridazino[3,4-b]quinoxaline with a bifunctional three-carbon electrophile, such as 1,3-dihalopropane, could be envisioned. However, controlling the regioselectivity of the second alkylation to achieve the desired bridged product over polymerization or intermolecular reactions would be a significant challenge.
An alternative and potentially more controlled approach would involve the sequential introduction of two reactive handles on the nitrogen atoms. For instance, one nitrogen could be functionalized with a three-carbon chain bearing a terminal leaving group, while the other nitrogen remains as an N-H group. An intramolecular nucleophilic substitution could then be employed to form the bridge.
Another sophisticated strategy could involve a ring-closing metathesis (RCM) reaction. nih.govacs.orgmit.edu This would require the synthesis of a pyridazino[3,4-b]quinoxaline derivative bearing two terminal alkene tethers of appropriate length attached to the N-5 and N-10 positions. Treatment with a suitable metathesis catalyst, such as a Grubbs or Schrock catalyst, could then effect the ring closure to form the propano-bridged system with a double bond within the bridge, which could be subsequently reduced. The success of this approach would depend on the stability of the quinoxaline and pyridazine rings to the metathesis conditions and the conformational feasibility of the diene precursor to undergo cyclization.
The primary mechanistic and synthetic challenges in constructing the propano bridge include:
Functionalization of the N-5 and N-10 positions: Achieving selective and efficient functionalization of both nitrogen atoms of the pyridazino[3,4-b]quinoxaline core is the first critical step.
Controlling intramolecular vs. intermolecular reactions: In reactions involving bifunctional reagents, preventing polymerization and favoring the desired intramolecular cyclization is often challenging.
Ring strain: The formation of the bridged system will introduce a degree of ring strain, which may disfavor the cyclization reaction.
Stability of the heterocyclic core: The reaction conditions required for the bridge formation must be compatible with the stability of the pyridazino[3,4-b]quinoxaline ring system.
Further research is needed to explore these potential synthetic routes and overcome the inherent challenges to successfully synthesize this compound and its derivatives.
Functionalization at Bridgehead Positions
The bridgehead positions of the this compound system are sterically hindered and electronically distinct, making their functionalization a significant synthetic hurdle. Direct modification of these positions after the core scaffold has been constructed is often challenging. Therefore, strategies frequently rely on the use of pre-functionalized precursors that are incorporated during the cyclization steps.
However, modern methodologies offer potential pathways for direct bridgehead functionalization. Transition metal-catalyzed C-H activation, for instance, provides a powerful tool for the regioselective introduction of substituents. While direct examples on the this compound core are not prevalent in the literature, principles from related bridged systems suggest that iridium or rhodium catalysts could potentially mediate the C-H functionalization at the bridgehead carbons under appropriate directing group guidance. Another plausible approach involves radical-mediated reactions, where a bridgehead radical could be generated and subsequently trapped by a suitable coupling partner.
Catalytic Approaches in the Synthesis of Bridged Nitrogen Heterocycles
Catalysis is paramount in the efficient construction of complex molecules like this compound. Both transition metal-based and metal-free catalytic systems have been developed to facilitate the key bond-forming reactions required to assemble the bridged polycyclic core.
Transition metal catalysis has revolutionized the synthesis of nitrogen heterocycles by enabling atom-economical and efficient C-H activation and annulation strategies. High-valent cyclopentadienyl (B1206354) rhodium(III) catalysts, in particular, have emerged as exceptionally versatile for the construction of fused N-heterocyclic systems.
The general mechanism for Rh(III)-catalyzed C-H activation/annulation typically involves:
Coordination of a directing group on the substrate to the Rh(III) center.
Concerted metalation-deprotonation (CMD) to form a five-membered rhodacycle intermediate.
Coordination and migratory insertion of a coupling partner (e.g., an alkyne or alkene).
Reductive elimination to release the annulated product and regenerate the active Rh(III) catalyst.
This strategy has been successfully applied to synthesize a variety of heterocyclic scaffolds, including quinolizinones and indolizines, which are also nitrogen-bridged systems. mdpi.comuc.pt For example, a strategy controlled by catalytic conditions has been reported to construct quinolizinone and indolizine (B1195054) derivatives from readily available enamides and triazoles with high regioselectivity. uc.pt This transformation involves a C-H bond activation of a terminal olefin from the enamides, followed by either a [3+3] or a [2+3] cyclization cascade. uc.pt
While a direct Rh(III)-catalyzed synthesis of this compound is not explicitly detailed in the literature, a hypothetical route could involve the Rh(III)-catalyzed C-H activation of a suitably substituted quinoxaline or pyridazine precursor, followed by annulation with a coupling partner that introduces the propane (B168953) bridge. The versatility of Rh(III) catalysis in tolerating various functional groups makes it a promising avenue for accessing derivatives of this complex scaffold. d-nb.infochim.itwikipedia.org
Table 1: Examples of Rh(III)-Catalyzed Synthesis of N-Heterocycles This table is interactive and can be sorted by clicking on the column headers.
| Catalyst System | Substrates | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| [CpRhCl₂]₂/AgSbF₆ | Enamides, Triazoles | Quinolizinones | High | uc.pt |
| [CpRhCl₂]₂/AgSbF₆ | Enamides, Triazoles | Indolizines | Moderate | mdpi.com |
| Cp*Rh(MeCN)₃₂ | Pyridin-2(1H)-ones, Alkynes | 4H-Quinolizin-4-ones | Good | mdpi.com |
In alignment with the principles of green chemistry, metal-free and organocatalytic methods provide sustainable alternatives to transition metal-catalyzed reactions. These approaches avoid the cost, toxicity, and contamination issues associated with residual metals.
The synthesis of the quinoxaline core, a key component of the target molecule, is often achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This classical reaction can be significantly accelerated by organocatalysts. For instance, camphor (B46023) sulfonic acid has been employed as an efficient organocatalyst for the synthesis of various quinoxaline derivatives at room temperature. researchgate.net Similarly, nitrilotris(methylenephosphonic acid) has been demonstrated to be an effective catalyst for the same transformation, affording products in high yields within a short reaction time. nih.gov
The proposed mechanism for these acid-catalyzed condensations typically involves the activation of a carbonyl group by the catalyst, facilitating nucleophilic attack by the diamine, followed by cyclization and dehydration to form the aromatic quinoxaline ring. The mild conditions and broad substrate scope make organocatalysis a valuable tool for preparing the necessary building blocks for the synthesis of this compound. researchgate.net
Innovative Synthetic Techniques and Reaction Optimization
To improve the efficiency, safety, and scalability of synthesis, chemists are increasingly turning to innovative technologies that offer enhanced control over reaction parameters.
Microwave-assisted organic synthesis (MAOS) has become a mainstream technique for accelerating a wide range of chemical reactions. By utilizing microwave irradiation, which directly heats the reaction mixture through dielectric heating, this method can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.gov
The synthesis of quinoxalines and other fused N-heterocycles is particularly amenable to microwave assistance. Numerous studies have reported the rapid and efficient synthesis of quinoxaline derivatives under microwave irradiation, often in the absence of solvents, which further enhances the green credentials of the procedure. researchgate.netresearchgate.net For example, the condensation of o-phenylenediamine (B120857) with 1,2-dicarbonyl compounds can be completed in as little as 5 minutes using microwave heating without any solvent. researchgate.net This rapid and efficient approach is highly advantageous for constructing the core structures needed for more complex targets like this compound. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis This table is interactive and can be sorted by clicking on the column headers.
| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation of 1,2-diamine and 1,2-diketone | Conventional (Reflux) | Several hours | Moderate-Good | researchgate.net |
| Condensation of 1,2-diamine and 1,2-diketone | Microwave (Solvent-free) | 5-15 min | 85-95% | researchgate.net |
| Multicomponent domino reaction | Conventional | 12-24 h | 60-75% | N/A |
Flow chemistry, utilizing microfluidic or microreactor systems, offers numerous advantages over traditional batch synthesis. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous intermediates, and straightforward scalability. uc.pt
The synthesis of quinoxalines has been successfully translated to continuous flow systems. For instance, a multi-step flow synthesis was developed for the safe production of quinoxaline derivatives, which avoided the isolation of potentially explosive diazoketone intermediates. uc.pt In another innovative approach, a spiral gas-solid two-phase flow method was used for the mechanochemical synthesis of quinoxalines without the need for solvents or heating, achieving high yields in minutes. mdpi.com
Droplet-based microfluidics represents a further refinement of this technology, where picoliter to nanoliter volume droplets act as individual microreactors within an immiscible carrier fluid. wikipedia.orgmdpi.com This technique allows for high-throughput screening and optimization of reaction conditions with minimal reagent consumption. mdpi.com The superior mixing and controlled environment within each droplet can lead to accelerated reactions and improved product selectivity. wikipedia.org While the application of droplet-based microfluidics to the synthesis of complex heterocycles like this compound is still an emerging area, the technology holds immense promise for the rapid discovery and development of synthetic routes to novel and valuable compounds. mdpi.com
Control of Regioselectivity and Diastereoselectivity in Multi-step Syntheses
The creation of the bridged this compound structure necessitates a multi-step synthetic approach where the control of regioselectivity and diastereoselectivity is paramount. The key strategic disconnection involves the formation of the propano bridge, which can be envisioned to be installed via an intramolecular cycloaddition reaction. The Diels-Alder reaction, in its intramolecular variant (IMDA), stands out as a powerful tool for this purpose, as it allows for the formation of two new rings and up to four stereocenters in a single, often highly stereocontrolled, step. organicreactions.orgprinceton.edu
The regioselectivity of an intramolecular Diels-Alder reaction is often predetermined by the constitution of the tether connecting the diene and dienophile. In the context of synthesizing the this compound, a precursor would be required where a diene and a dienophile are tethered in a manner that favors the formation of the bridged system over a fused system. This is typically achieved when the tether is attached to the C2 position of the diene, leading to what is known as a Type II IMDA reaction, which generally yields bridged bicyclic products. masterorganicchemistry.com
The diastereoselectivity of the IMDA reaction is governed by the geometry of the transition state. The dienophile can approach the diene from two different faces, leading to either endo or exo products. In many cases, the endo transition state is favored due to secondary orbital interactions, a principle known as the Alder-endo rule. libretexts.org However, steric interactions and the conformational constraints imposed by the tether can significantly influence the stereochemical outcome, sometimes favoring the exo product. nih.gov
A hypothetical retrosynthetic analysis for this compound could involve a late-stage intramolecular Diels-Alder reaction of a suitably functionalized quinoxaline precursor. The pyridazine ring could be constructed prior to or after the cycloaddition. A plausible forward synthesis would commence with a substituted quinoxaline, which would be elaborated to attach a side chain containing a diene and a dienophile.
For instance, a precursor could be designed with a dienophile (e.g., an acrylate (B77674) or maleimide (B117702) moiety) attached to the quinoxaline core and a diene-containing tether. The stereochemical outcome of the key intramolecular Diels-Alder cyclization would be highly dependent on the nature of the substituents on the diene, dienophile, and the tether itself. The use of chiral auxiliaries or chiral catalysts could be employed to induce facial selectivity in the cycloaddition, thereby controlling the absolute stereochemistry of the newly formed stereocenters. princeton.edu
The following interactive data table illustrates the potential influence of various factors on the diastereoselectivity of a hypothetical intramolecular Diels-Alder reaction to form the 5,10-propano bridge. The data is based on general principles and reported outcomes for analogous systems in the literature. princeton.edunih.gov
| Entry | Dienophile Activating Group (R¹) | Diene Substituent (R²) | Lewis Acid Catalyst | Temperature (°C) | Diastereomeric Ratio (endo:exo) |
| 1 | -CO₂Me | -H | None | 110 | 85:15 |
| 2 | -CO₂Me | -H | BF₃·OEt₂ | 25 | >95:5 |
| 3 | -CN | -H | None | 110 | 80:20 |
| 4 | -CO₂Me | -OMe | None | 80 | 90:10 |
| 5 | -CO₂Me | -Me | None | 110 | 70:30 |
| 6 | -CO₂Me | -Me | TiCl₄ | 0 | 90:10 |
This table is illustrative and based on general trends observed in intramolecular Diels-Alder reactions.
As the table suggests, the use of Lewis acid catalysts can significantly enhance the rate and selectivity of the Diels-Alder reaction by lowering the energy of the LUMO of the dienophile, often leading to a higher preference for the endo product at lower temperatures. nih.gov Substituents on the diene can also influence the diastereoselectivity through both electronic and steric effects.
Furthermore, the stereochemistry of any existing chiral centers in the tether connecting the diene and dienophile can direct the facial selectivity of the cycloaddition, a concept known as substrate-controlled diastereoselection. This is a powerful strategy for establishing the relative stereochemistry of the bridged system. princeton.edu
Advanced Characterization Methodologies for Bridged Heterocycles
Spectroscopic Methods for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural analysis of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to fully characterize a complex heterocyclic framework.
For a molecule like 5,10-Propanopyridazino[3,4-b]quinoxaline, ¹H NMR would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns, providing initial clues about the arrangement of protons on the aromatic and aliphatic parts of the structure. ¹³C NMR would similarly identify the unique carbon environments within the molecule.
To establish connectivity, 2D NMR techniques are indispensable:
COSY (Correlation Spectroscopy): Maps out proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the entire carbon skeleton and linking different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the stereochemistry and conformation of the bridged structure.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative due to the absence of specific experimental results in the public domain.)
| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Ar-H | 7.5-8.5 | 120-150 | Correlations to quaternary carbons in the quinoxaline (B1680401) and pyridazine (B1198779) rings |
| CH₂ (Propano Bridge) | 2.0-3.5 | 25-40 | Correlations to bridgehead carbons (C5, C10) |
| CH₂ (Propano Bridge, central) | 1.5-2.5 | 20-30 | Correlations to adjacent CH₂ groups in the bridge |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of a compound. By providing a mass measurement with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula. Furthermore, analysis of the fragmentation patterns observed in the mass spectrum can offer valuable structural information, corroborating data obtained from NMR spectroscopy by showing how the molecule breaks apart under energetic conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, IR spectroscopy would be used to confirm the presence of C-H bonds in the aromatic and aliphatic regions, as well as C=N and C=C bonds characteristic of the heterocyclic rings. The absence of certain bands, such as O-H or N-H stretches, can be equally informative.
Table 2: Characteristic IR Absorption Bands (Note: This data is illustrative.)
| Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch | 1650-1550 |
| Aromatic C=C Stretch | 1600-1450 |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom. This method provides accurate measurements of bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail and confirming the connectivity and stereochemistry established by spectroscopic methods. For bridged systems, X-ray crystallography is particularly valuable for precisely defining the conformation and strain of the ring systems.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
If this compound or its derivatives were chiral (i.e., non-superimposable on their mirror image), chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be essential for its characterization. VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the absolute configuration of a chiral molecule in solution. chemrxiv.org ECD, which operates in the UV-visible range, provides similar information based on electronic transitions. These techniques are crucial for studying enantiomers and understanding their stereochemical properties. While VCD and ECD are powerful, their application is contingent on the molecule being chiral. nih.govrsc.org
Reactivity and Derivatization of 5,10 Propanopyridazino 3,4 B Quinoxaline
Reactions at the Bridged Propano Moiety
The three-carbon propano bridge introduces a saturated, aliphatic component to the otherwise aromatic core of the molecule. This moiety provides distinct sites for chemical modification.
The methylene (B1212753) groups of the propano bridge are potential sites for functionalization, typically initiated by radical halogenation. Subsequent nucleophilic substitution can introduce a variety of functional groups.
For instance, bromination of a methylene group, likely at the central carbon (C-12) due to potential activation by the adjacent aromatic systems, could be achieved using N-bromosuccinimide (NBS) under UV irradiation. The resulting bromo-derivative would be a versatile intermediate for introducing functionalities such as hydroxyl, amino, or cyano groups through substitution reactions.
Table 1: Potential Functional Group Transformations at the Propano Bridge
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 5,10-Propanopyridazino[3,4-b]quinoxaline | 1. NBS, UV light 2. NaOH(aq) | 12-Hydroxy-5,10-propanopyridazino[3,4-b]quinoxaline | Radical Halogenation, Nucleophilic Substitution |
| This compound | 1. NBS, UV light 2. NaCN | 12-Cyano-5,10-propanopyridazino[3,4-b]quinoxaline | Radical Halogenation, Nucleophilic Substitution |
Note: The reactivity at the propano bridge is inferred from general principles of aliphatic chemistry and has not been specifically reported for this compound.
The aliphatic nature of the propano bridge makes it susceptible to oxidation under harsh conditions, which could potentially lead to ring opening or the formation of carbonyl functionalities. For instance, strong oxidizing agents might cleave the bridge.
Conversely, while the propano bridge is already saturated, the introduction of unsaturation via elimination reactions from a functionalized bridge could be envisioned, followed by hydrogenation. However, such reactions would be highly dependent on the nature and position of the leaving group. Given the strain of the bridged system, such transformations may be synthetically challenging.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fused Rings
The fused aromatic rings of the pyridazino[3,4-b]quinoxaline (B15494367) core are expected to be electron-deficient due to the presence of multiple nitrogen atoms. This electronic nature dictates the feasibility of substitution reactions.
Electrophilic Aromatic Substitution: The electron-withdrawing character of the pyrazine (B50134) and pyridazine (B1198779) rings deactivates the aromatic system towards electrophilic attack. Forcing conditions, such as the use of oleum (B3057394) in nitration, might lead to substitution on the benzo moiety of the quinoxaline (B1680401) ring system. The directing effects of the fused heterocyclic rings would likely favor substitution at positions C-7 and C-8.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoxaline and pyridazine rings makes them susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group, such as a halogen, is present on the aromatic rings. Quinoxaline itself can undergo nucleophilic attack. sapub.org The presence of N-oxides can further enhance the reactivity towards nucleophiles. mdpi.com For the parent this compound, direct nucleophilic substitution of hydrogen is also a possibility under specific conditions, a reaction known as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. rsc.org
Table 2: Predicted Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Potential Product(s) | Conditions |
|---|---|---|---|
| Nitration | HNO3, H2SO4/Oleum | 7-Nitro- and/or 8-Nitro- derivative | Forcing |
| Halogenation | Br2, FeBr3 | 7-Bromo- and/or 8-Bromo- derivative | Forcing |
| Nucleophilic Substitution (on a hypothetical chloro-derivative) | R-NH2 | Amino-substituted derivative | Standard SNAr conditions |
Reactions Involving Nitrogen Atoms of the Pyridazine and Quinoxaline Rings
The nitrogen atoms in the pyridazine and quinoxaline rings are nucleophilic and can react with electrophiles.
N-Alkylation and N-Acylation: The lone pairs on the nitrogen atoms are available for reaction with alkyl halides or acyl chlorides, leading to the formation of quaternary salts or N-acylated products. The relative reactivity of the different nitrogen atoms would depend on their steric accessibility and electronic environment.
N-Oxidation: Oxidation with reagents like peroxy acids (e.g., m-CPBA) can lead to the formation of N-oxides. mdpi.com N-oxidation of the quinoxaline moiety is a well-known reaction and can significantly alter the electronic properties of the ring system, often activating it for further reactions, including nucleophilic substitution and cycloadditions. mdpi.com
Table 3: Reactions at the Nitrogen Centers
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| N-Alkylation | CH3I | N-Methylated quaternary salt |
| N-Acylation | CH3COCl | N-Acylated derivative |
Cycloaddition Reactions and Annulation Strategies with the Core Structure
The pyridazino[3,4-b]quinoxaline scaffold can serve as a building block for the construction of more complex polycyclic systems through cycloaddition and annulation reactions.
The diene-like character of the pyridazine and pyrazine rings can be exploited in Diels-Alder reactions, particularly inverse-electron-demand Diels-Alder reactions where the heterocyclic system acts as the diene. beilstein-journals.org Furthermore, the quinoxaline moiety can participate in [3+2] cycloaddition reactions, for example, with ylides, to form new fused five-membered rings. nih.gov
Annulation strategies often involve the introduction of functional groups that can undergo intramolecular cyclization to build additional rings onto the existing framework. For instance, a functionalized side chain on the aromatic ring could be designed to cyclize and form a new fused ring.
Synthesis of Novel Complex Polycyclic Systems Derived from the this compound Scaffold
The derivatization of the this compound core opens up pathways to novel and complex polycyclic systems. For instance, intramolecular cyclization reactions of derivatives with appropriately positioned functional groups can lead to new annulated structures. The synthesis of various polycyclic systems based on quinoxaline and pyridazine scaffolds has been reported, highlighting the versatility of these heterocycles in constructing larger, more complex molecules. researchgate.netresearchgate.net
One potential strategy could involve the functionalization of both the propano bridge and the aromatic ring, followed by an intramolecular reaction to create an additional bridge or fused ring, leading to highly rigid and structurally unique polycyclic compounds. The development of such synthetic routes is a promising area for future research in materials science and medicinal chemistry.
Mechanistic Studies on Structure Reactivity Relationships in Bridged Pyridazino 3,4 B Quinoxalines and Analogues
Analysis of Structural Modifications and Their Influence on Intrinsic Chemical Reactivity
The intrinsic chemical reactivity of the pyridazino[3,4-b]quinoxaline (B15494367) system is fundamentally linked to its molecular architecture. The synthesis of the core, non-bridged scaffold can be achieved through various routes, such as the cyclization of α-arylhydrazonoacylhydrazides or the reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with various reagents. lookchem.com
The introduction of a propano bridge between the N5 and N10 positions fundamentally alters this core structure. Key modifications and their expected influence on reactivity include:
Rigidification: The aliphatic propano bridge locks the polycyclic system into a specific, non-planar conformation. This contrasts with non-bridged analogues, which have more rotational freedom. This rigidity can enhance the stability of the molecule but may also introduce ring strain that could be a site for specific reactions.
Steric Hindrance: The bridge creates significant steric bulk around the pyridazine (B1198779) and quinoxaline (B1680401) nitrogen atoms. This can hinder the approach of reactants, potentially decreasing the rates of reactions that involve these heteroatoms, such as N-alkylation or coordination to metal centers.
Altered Nucleophilicity/Basicity: The fixed geometry influences the orientation of the lone pairs on the nitrogen atoms. This conformational constraint can alter their basicity and nucleophilicity compared to more flexible, planar analogues. The electron density distribution across the heteroaromatic system is modified, which in turn affects its susceptibility to electrophilic or nucleophilic attack. For instance, studies on related fused pyrazine (B50134) systems demonstrate that the planarity of the molecule is a critical factor in its chemical behavior. researchgate.net
In essence, the propano bridge transforms the relatively flat pyridazino[3,4-b]quinoxaline into a defined three-dimensional entity, where reactivity is governed not just by electronic effects but also by the accessibility and orientation of reactive sites.
Correlation between Bridged Architecture and Electronic Effects within the Polycyclic System
The electronic properties of polycyclic aromatic systems are highly sensitive to their geometry. In planar systems, extensive π-conjugation often leads to low-energy electronic transitions. The introduction of a non-planar bridge, such as the propano group in 5,10-Propanopyridazino[3,4-b]quinoxaline, disrupts this extended conjugation.
Research on extended fused-ring thieno[3,4-b]pyrazine (B1257052) analogues, which share the pyrazine core with quinoxalines, shows that structural modifications have a profound impact on electrochemical and photophysical properties. nih.gov Altering the fused-ring structure directly modulates the HOMO-LUMO energy gap. nih.gov By analogy, the propano bridge is expected to cause the following electronic effects:
Disruption of Aromaticity: The tetrahedral carbon atoms of the propano bridge break the continuous π-system that would otherwise span across the N5 and N10 positions in a hypothetical planar conformation. This disruption would likely lead to a blue shift in the molecule's UV-visible absorption spectrum compared to fully aromatic, planar analogues.
Modified Electrochemical Behavior: The energy levels of the frontier molecular orbitals (HOMO and LUMO) would be significantly different from those of planar analogues. The reduced conjugation would likely increase the HOMO-LUMO gap, making the compound harder to oxidize and reduce.
Localization of Electron Density: The break in conjugation would lead to a more localized distribution of π-electrons, concentrating density within the quinoxaline and pyridazine ring systems separately, rather than across the entire molecule. This localization influences the molecule's dipole moment and its interaction with external electric fields.
The bridged architecture, therefore, serves as a key modulator of the system's electronic landscape, directly impacting its photophysical and electrochemical identity.
Investigation of Molecular Recognition Principles through Chemical Interaction with Macromolecular Targets
Quinoxaline derivatives are widely recognized for their ability to interact with biological macromolecules, primarily through DNA intercalation and binding to enzyme active sites. nih.govresearchgate.net The specific geometry of this compound suggests a unique mode of interaction compared to its planar counterparts.
DNA Intercalation Mechanisms: Classical DNA intercalation requires a planar, aromatic chromophore that can slide between the base pairs of the DNA double helix. researchgate.netresearchgate.net This interaction is stabilized by π-stacking forces. Many quinoxaline-based compounds, such as triazoloquinoxalines and quinolino[3,4-b]quinoxalines, are potent DNA intercalators and inhibitors of topoisomerase enzymes, which manage DNA topology. nih.govnih.gov The planarity of these molecules is crucial for their activity. mdpi.com
However, the propano bridge in this compound enforces a non-planar structure. This inherent three-dimensionality makes classical intercalation highly unlikely. Instead, the molecule would be predicted to interact with DNA through other motifs:
Groove Binding: The curved shape of the molecule might allow it to fit within the major or minor grooves of the DNA helix. Binding would be stabilized by van der Waals forces and potential hydrogen bonds between the nitrogen atoms of the quinoxaline system and the functional groups of the DNA backbone or base pairs.
Enzyme Inhibition without Direct Intercalation: Some quinoxaline derivatives inhibit topoisomerases without being classical intercalators. nih.gov The bridged compound could potentially bind to the enzyme surface or an allosteric site, preventing the enzyme from binding to or processing DNA.
Enzyme Active Site Binding Mechanisms: The rigid, well-defined three-dimensional shape of this compound makes it an interesting candidate for binding within the specific pockets of enzyme active sites. The principle of "pre-organization," where a ligand's conformation is already close to its bound state, can lead to high-affinity binding by minimizing the entropic penalty.
Studies on various quinoxaline analogues demonstrate binding to a range of enzymes and receptors:
Proteases: Pyridazino[4,5-b]quinoxaline derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), with molecular docking studies indicating favorable orientation and binding within the active site. nih.gov
Receptors: Quinoxaline compounds have been identified as selective ligands for 5-HT3A and 5-HT3AB receptors, where specific substitutions dictate binding affinity and selectivity. nih.gov
For this compound, the binding mechanism would be dictated by shape complementarity with the target pocket. The chemical pathways would involve non-covalent interactions such as hydrogen bonds (with the quinoxaline nitrogens acting as acceptors) and hydrophobic interactions (between the aromatic rings and nonpolar residues).
| Compound Class | Macromolecular Target | Primary Binding Motif / Mechanism | Key Interactions |
|---|---|---|---|
| Quinolino[3,4-b]quinoxalines | Topoisomerase IIα / G-Quadruplex DNA | Intercalation and groove binding | π-stacking, electrostatic interactions |
| nih.govresearchgate.netnih.govTriazolo[4,3-a]quinoxalines | DNA / Topoisomerase II | Classical Intercalation | Hydrophobic interactions, hydrogen bonds |
| Pyridazino[4,5-b]quinoxalin-1(2H)-ones | SARS-CoV-2 Main Protease (3CLpro) | Active site binding | Hydrogen bonds, hydrophobic interactions |
| Substituted Quinoxalines | 5-HT3A/AB Receptors | Orthosteric site binding | Specific interactions with loop residues |
Influence of Substituent Effects on Chemical Reaction Rates and Selectivity
Structure-activity relationship (SAR) studies on quinoxaline-based compounds consistently demonstrate that the nature and position of substituents dramatically influence biological activity and chemical reactivity. nih.govmdpi.com For the this compound framework, substituents on the benzo portion of the quinoxaline ring would be the most synthetically accessible positions for modification.
The influence of substituents can be categorized as follows:
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) would increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic substitution and altering its binding affinity to biological targets. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) would decrease the electron density, impacting its reactivity and interaction profile.
Steric Effects: Bulky substituents can sterically hinder the approach of reactants or prevent the molecule from fitting into a confined enzyme active site. This can be used to tune the selectivity of a compound for a particular biological target.
Solubility and Pharmacokinetic Properties: Substituents that can engage in hydrogen bonding (e.g., -OH, -NH₂) or carry a charge (e.g., basic amino side chains) can significantly increase the aqueous solubility of the compound. In studies of related pyrido[3,4-b]quinoxalines, the addition of a dibasic side chain was crucial for conferring antitumor properties and inhibiting topoisomerases. nih.gov
| Analogue Class | Substituent Type | Observed Effect on Activity/Reactivity |
|---|---|---|
| Quinolino[3,4-b]quinoxalines | Basic side chain at N-5 or C-6 | Enhanced Topoisomerase IIα inhibitory activity and cytotoxicity. nih.gov |
| Benzo[f]pyrido[4,3-b]quinoxalines | Amino-substitution / Dibasic side chain | Confers significant antitumor properties and topoisomerase I/II inhibition. nih.gov |
| 1H-Pyrazolo[3,4-b]quinolines | Halogens (F, Cl, Br, I) | Influences reaction pathway and yield, directing cyclization. mdpi.com |
Conformational Dynamics and their Role in Facilitating Specific Chemical Transformations
Conformational dynamics play a critical role in molecular recognition and reactivity. For most flexible molecules, adopting the correct conformation for binding to a target incurs an entropic cost. The rigid structure of this compound largely eliminates this factor.
The propano bridge locks the molecule into a single, low-energy conformation. This "pre-organization" can be highly advantageous for binding to a specific protein target, as the molecule does not need to expend energy to adopt the correct shape. This can translate to higher binding affinity and selectivity.
While large-scale conformational changes are restricted, the molecule can still undergo subtle dynamic motions:
Vibrational Modes: The molecule will exhibit various bond stretching and bending vibrations. These motions could be important for the initial docking and seating of the molecule within a binding pocket.
Bridge Flexibility: The propano bridge itself has some limited flexibility (e.g., twisting or puckering of the three-carbon chain), which might allow for minor induced-fit adjustments upon binding to a macromolecule. Molecular dynamics simulations on related pyridazinoquinoxaline derivatives have been used to evaluate the stability of ligand-protein complexes, highlighting the importance of a stable binding pose. nih.gov
In chemical transformations, the fixed geometry dictates the trajectory from which a reactant can approach. For reactions involving catalysts, the rigid framework could either provide an ideal binding scaffold or sterically prevent the molecule from accessing the catalyst's active site. Therefore, the constrained conformational dynamics of this compound are a defining feature that governs its interactions, pre-organizing it for specific recognition events while restricting its access to others.
Computational and Theoretical Investigations of 5,10 Propanopyridazino 3,4 B Quinoxaline Chemistry
Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity
Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometry, electronic distribution, and stability.
Density Functional Theory (DFT) and Ab Initio Methods: These first-principles methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to determine a molecule's electronic structure. For a molecule like 5,10-propanopyridazino[3,4-b]quinoxaline, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and compute a variety of electronic properties. nih.govresearchgate.net
Key properties that can be determined include:
Electronic Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for predicting sites of intermolecular interactions. nih.gov
Aromaticity: Indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated to quantify the aromatic character of the different rings within the fused system, providing insight into its stability and reaction tendencies.
Stability: Thermodynamic properties like the enthalpy of formation can be calculated to assess the molecule's stability relative to its isomers.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (B3LYP/6-311G(d,p))
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 Debye | Measures the polarity of the molecule |
| Enthalpy of Formation | 150.2 kcal/mol | Indicates thermodynamic stability |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational flexibility and interactions with the environment.
Conformational Landscapes: By simulating the molecule over nanoseconds, different accessible conformations of the propane (B168953) linker can be identified, along with their relative energies and populations. This is crucial for understanding how the molecule's shape might adapt when interacting with other molecules.
Solvent Effects: Explicitly modeling solvent molecules (e.g., water) around the solute allows for a detailed investigation of solvation shells and hydrogen bonding patterns. This provides a more realistic understanding of the molecule's behavior in solution compared to gas-phase quantum calculations. In studies of related quinoxaline (B1680401) derivatives, MD simulations have been used to assess the stability of ligand-protein complexes in aqueous environments. nih.govsemanticscholar.org
Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water
| Parameter | Time (ns) | Value | Interpretation |
| RMSD of Backbone | 0-10 | 0.2 Å | High structural stability of the core ring system |
| Radius of Gyration | 0-10 | 4.5 ± 0.1 Å | Consistent molecular compactness over time |
| Solvent Accessible Surface Area | 0-10 | 350 Ų | Average exposure of the molecule to the solvent |
| Radial Distribution Function (N...O_water) | 0-10 | Peak at 2.8 Å | Indicates strong hydrogen bonding potential at nitrogen atoms |
Theoretical Prediction of Reaction Energetics, Transition States, and Reaction Paths
Computational chemistry is a powerful tool for mapping out potential chemical reactions, providing insights that can guide synthetic efforts. By calculating the potential energy surface for a reaction, chemists can predict its feasibility and mechanism.
For this compound, theoretical methods can be used to:
Model Reaction Pathways: For potential reactions, such as electrophilic substitution on the quinoxaline core or functionalization of the propane bridge, the entire reaction pathway can be modeled.
Identify Transition States (TS): The geometry and energy of the transition state—the highest energy point along the reaction coordinate—can be calculated. The energy of the TS determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.
Table 3: Hypothetical Calculated Energetics for an Electrophilic Nitration Reaction
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +18.5 | Formation of sigma complex |
| Intermediate | -5.2 | Sigma complex |
| Transition State 2 | +3.1 | Proton removal |
| Products | -15.8 | Final nitrated product |
In Silico Modeling of Ligand-Target Chemical Interactions
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. nih.gov In silico techniques like molecular docking are essential for predicting how a molecule like this compound might interact with a biological target, such as an enzyme or receptor.
Molecular Docking and Scoring: Docking algorithms predict the preferred orientation of a ligand when bound to a target protein. The process involves:
Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., a kinase, from the Protein Data Bank).
Docking: The algorithm systematically samples different positions and conformations of the ligand within the protein's active site.
Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.
Docking studies on related quinoxaline derivatives have shown their potential to bind to various targets, including tyrosine kinases and P-glycoprotein. nih.govsemanticscholar.orgthesciencein.org Such studies reveal key atomic-level interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the ligand-target complex.
Table 4: Example Docking Results of this compound into a Hypothetical Kinase Active Site (PDB: XXXX)
| Parameter | Result | Details |
| Binding Affinity (Score) | -9.2 kcal/mol | Strong predicted binding energy |
| Key Interacting Residues | ||
| Hydrogen Bonds | Lys72, Asp184 | Nitrogen atoms in the pyridazino and quinoxaline rings acting as H-bond acceptors |
| π-π Stacking | Phe185 | Aromatic system of the quinoxaline core interacting with the phenyl ring of Phe185 |
| Hydrophobic Interactions | Val57, Leu135, Ala70 | Propane bridge and aromatic rings fitting into a hydrophobic pocket |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. springernature.comresearchgate.net If a series of derivatives of this compound were synthesized, QSPR could be a valuable tool for predicting their properties without the need for extensive experimental testing.
The process involves:
Data Set Compilation: A "training set" of molecules with known experimental properties (e.g., solubility, melting point, biological activity) is assembled.
Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO energy), or 3D (e.g., surface area).
Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property. plos.org
Validation: The model's predictive power is tested using an external set of molecules not included in the training set.
For quinoxaline derivatives, QSAR (a subset of QSPR focused on biological activity) models have been developed to predict anticancer activity, helping to rationalize the structural features that lead to higher potency. researchgate.netnih.gov
Table 5: Illustrative QSPR Model for Predicting Aqueous Solubility (LogS)
| Model Equation | LogS = 0.5 - 0.01TPSA + 0.3logP - 0.2*NumRotBonds |
| Descriptor | Description |
| TPSA | Topological Polar Surface Area |
| logP | Logarithm of the octanol-water partition coefficient |
| NumRotBonds | Number of Rotatable Bonds |
| Statistical Metric | Value |
| R² (Correlation Coefficient) | 0.85 |
| Q² (Cross-validation R²) | 0.78 |
Future Directions and Research Gaps in Bridged Pyridazino 3,4 B Quinoxaline Chemistry
Development of Novel and Green Synthetic Routes with Enhanced Efficiency
Current synthetic strategies for quinoxaline (B1680401) derivatives often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.govnih.gov However, the construction of the propano bridge in 5,10-Propanopyridazino[3,4-b]quinoxaline presents a significant synthetic challenge that necessitates the development of novel and more efficient methodologies.
Future research should focus on the development of innovative synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. tandfonline.com Several promising avenues exist:
Mechanochemical Synthesis: This solvent-free approach utilizes mechanical force to induce chemical reactions and has shown promise in the synthesis of various N-heterocycles. nih.govbeilstein-journals.org Exploring the application of mechanochemistry to the synthesis of bridged pyridazino[3,4-b]quinoxalines could lead to more sustainable and efficient processes.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of complex molecular architectures under mild conditions. nih.gov Investigating photocatalytic strategies for the construction of the bridged quinoxaline core could provide access to novel derivatives that are inaccessible through traditional thermal methods.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, scalability, and reaction control. nih.gov The development of flow-based methodologies for the synthesis of this compound could enable the rapid and efficient production of these compounds for further study.
Sustainable Catalysts: The use of earth-abundant metal catalysts or organocatalysts in place of precious metal catalysts is a key aspect of green chemistry. tandfonline.com Research into the use of sustainable catalysts for the synthesis of bridged pyridazino[3,4-b]quinoxalines is a critical area for future investigation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Mechanochemistry | Solvent-free, reduced waste, high efficiency | Optimization of reaction conditions (e.g., grinding frequency, time) for the formation of the bridged system. |
| Photocatalysis | Mild reaction conditions, access to unique reactivity | Design of suitable photocatalysts and identification of appropriate light sources for the desired transformations. |
| Flow Chemistry | Scalability, improved safety, precise reaction control | Development of robust flow reactor setups and optimization of reaction parameters (e.g., flow rate, temperature, residence time). |
| Sustainable Catalysis | Reduced cost, lower environmental impact | Screening of earth-abundant metal catalysts and organocatalysts for their efficacy in the key bond-forming reactions. |
Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations
The unique, rigid, and strained structure of this compound is likely to give rise to novel and unexplored reactivity patterns. The electron-deficient nature of the pyrazinoquinoxaline core, coupled with the conformational constraints imposed by the propano bridge, could lead to unprecedented chemical transformations.
Future research in this area should aim to:
Investigate Cycloaddition Reactions: The diene-like character of the pyridazine (B1198779) ring could be exploited in Diels-Alder or other cycloaddition reactions, potentially leading to the synthesis of complex polycyclic systems. researchgate.netnih.govrsc.org The facial selectivity of such reactions would be of particular interest due to the steric influence of the propano bridge.
Explore Ring-Opening and Rearrangement Reactions: The inherent strain in the bridged system may render it susceptible to ring-opening or rearrangement reactions under specific conditions (e.g., thermal, photochemical, or acid/base catalysis). Such transformations could provide access to novel heterocyclic scaffolds.
Functionalize the Aromatic Core: The electron-deficient nature of the aromatic rings makes them potential candidates for nucleophilic aromatic substitution or functionalization via radical intermediates. nih.govnih.gov Developing methods for the selective functionalization of the quinoxaline core would significantly expand the chemical space accessible from this scaffold.
Study the Reactivity of Strained Allenes: The generation of strained heterocyclic allenes from precursors derived from the bridged system could open up new avenues for the synthesis of complex nitrogen-containing molecules. nih.govnih.govresearcher.life
Advancements in Mechanistic Elucidation Techniques for Complex Bridged Systems
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and the prediction of novel reactivity. The complexity of this bridged system necessitates the use of advanced analytical and computational techniques.
Key areas for future research include:
Operando Spectroscopy: The use of in-situ spectroscopic techniques, such as NMR, IR, and Raman spectroscopy, under reaction conditions (operando spectroscopy) can provide real-time information on the formation and consumption of intermediates, offering invaluable insights into reaction pathways. wikipedia.orgrsc.orgacs.orguu.nlhidenanalytical.com
Advanced Mass Spectrometry: Techniques such as electrospray ionization-mass spectrometry (ESI-MS) and atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) can be used to detect and characterize transient intermediates, including reactive radical species and catalytic complexes.
Computational Modeling: Density functional theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, providing a theoretical framework to complement experimental observations.
Theoretical Predictions for New Derivatives with Tailored Chemical Reactivity
Computational chemistry and machine learning are poised to play an increasingly important role in the discovery and development of new molecules with desired properties. researchgate.net In the context of this compound, these tools can be used to predict the reactivity of new derivatives and guide synthetic efforts.
Future research should focus on:
Frontier Molecular Orbital (FMO) Analysis: DFT calculations can be used to determine the energies and distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of various derivatives. This information can be used to predict their reactivity in different types of reactions.
Reaction Prediction with Machine Learning: Machine learning models, trained on large datasets of known chemical reactions, can be used to predict the outcome of new reactions and identify promising synthetic routes to novel derivatives. beilstein-journals.orgnih.govneurips.ccresearchgate.netsaiwa.ai
In Silico Design of Functional Molecules: Computational methods can be used to design new derivatives of this compound with specific electronic or steric properties, tailoring them for applications in areas such as catalysis or materials science. nih.gov
Molecular Dynamics Simulations: These simulations can provide insights into the conformational dynamics of the bridged system and its interactions with other molecules, which is crucial for understanding its behavior in solution and in biological systems. nih.govnih.govnih.gov
| Computational Method | Application in Bridged Pyridazinoquinoxaline Chemistry |
| Density Functional Theory (DFT) | Calculation of electronic structure, prediction of reaction pathways and activation energies. |
| Machine Learning | Prediction of reaction outcomes, optimization of reaction conditions, and design of novel synthetic routes. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. |
Expanding the Utility of the Bridged Quinoxaline Scaffold as a Chemical Research Tool or Synthetic Building Block
The rigid, well-defined three-dimensional structure of this compound makes it an attractive scaffold for a variety of applications in chemical research and materials science. tcd.iersc.orgnih.govbiorxiv.orgnih.gov
Future research should explore the potential of this bridged system as:
A Rigid Ligand Scaffold: The nitrogen atoms in the pyridazino[3,4-b]quinoxaline (B15494367) core could serve as coordination sites for metal ions, and the rigid propano bridge would enforce a specific geometry on the resulting metal complex. This could lead to the development of new catalysts with unique selectivity.
A Building Block for Supramolecular Chemistry: The defined shape and potential for functionalization make this scaffold an excellent candidate for the construction of complex supramolecular architectures, such as molecular cages and frameworks. researchgate.net
A Core for Novel Materials: Incorporation of the bridged quinoxaline unit into polymers or other materials could impart unique photophysical or electronic properties.
A Chiral Auxiliary or Catalyst: The synthesis of enantiomerically pure derivatives of this compound could lead to their use as chiral auxiliaries or catalysts in asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
